molecular formula C16H9F2NO2 B12833475 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid

Cat. No.: B12833475
M. Wt: 285.24 g/mol
InChI Key: XZPINXKMDFKDSL-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid is an organic compound that belongs to the class of quinolinecarboxylic acids This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Similar in structure but lacks the quinoline ring.

    2,6-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid is unique due to the presence of both the quinoline ring and the difluorophenyl group. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C16H9F2NO2

Molecular Weight

285.24 g/mol

IUPAC Name

2-(2,6-difluorophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H9F2NO2/c17-11-5-3-6-12(18)15(11)14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21)

InChI Key

XZPINXKMDFKDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC=C3F)F)C(=O)O

Origin of Product

United States

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